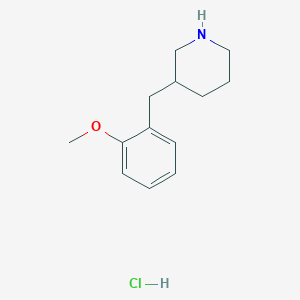

![molecular formula C10H14N2OS B3022459 2-[(3-Methylbenzyl)thio]acetohydrazide CAS No. 669709-38-0](/img/structure/B3022459.png)

2-[(3-Methylbenzyl)thio]acetohydrazide

Vue d'ensemble

Description

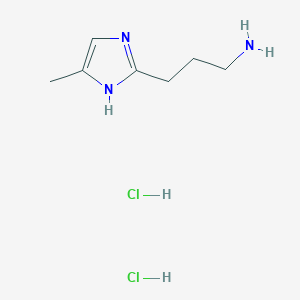

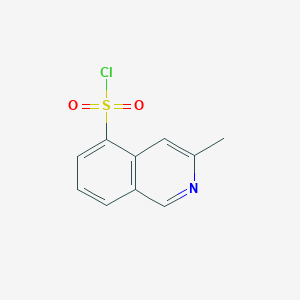

The compound 2-[(3-Methylbenzyl)thio]acetohydrazide is a derivative of acetohydrazide with a thioether linkage to a 3-methylbenzyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These related compounds are often used as intermediates in the synthesis of more complex heterocyclic structures, which have potential applications in medicinal chemistry due to their biological activities .

Synthesis Analysis

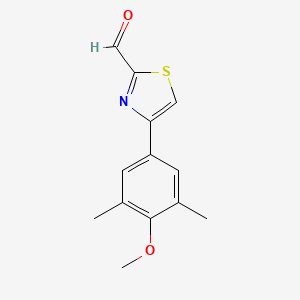

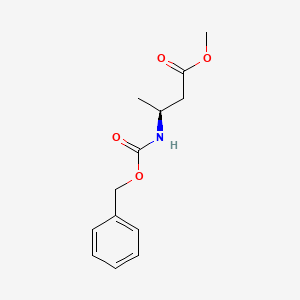

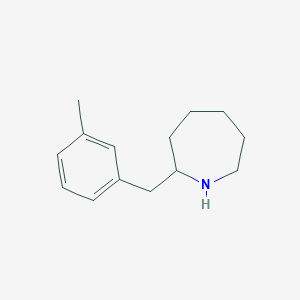

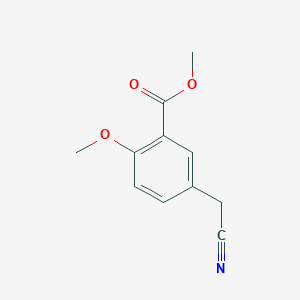

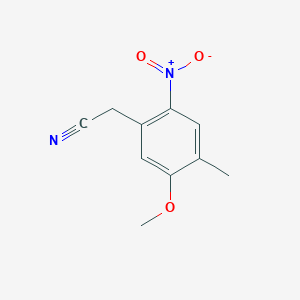

The synthesis of related compounds typically involves the reaction of an appropriate aldehyde with a thio-substituted acetohydrazide. For instance, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was achieved by reacting 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide . Similarly, other compounds were synthesized using acetohydrazide derivatives as starting materials, which were further reacted with various reagents to yield heterocyclic compounds with potential inhibitory activities .

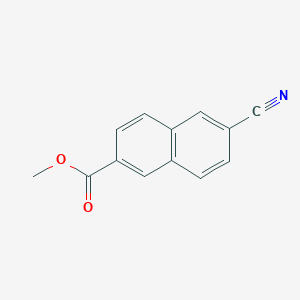

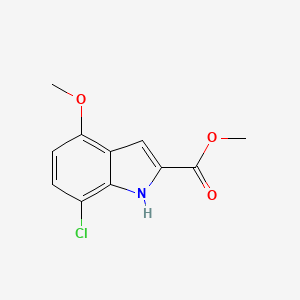

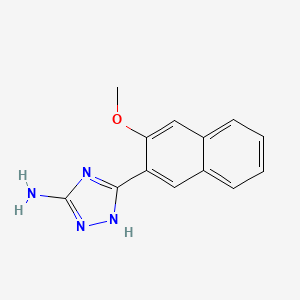

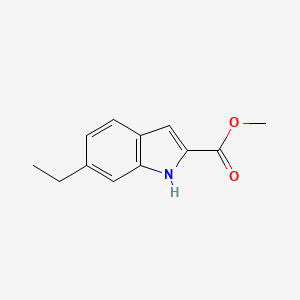

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and sometimes by X-ray crystallography. For example, the crystal and molecular structures of two N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides were described, showing differences in the substituents and the conformation of the linker between the rings . These structural analyses are crucial for confirming the identity of the synthesized compounds and for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves further transformations to yield more complex structures. For instance, cyclization reactions of acetyl hydrazides can lead to the formation of triazole and oxadiazole derivatives . Additionally, unexpected reactions such as the cleavage of C–S bonds during hydrazination have been observed, which can lead to the formation of different products than initially anticipated . These reactions are important for expanding the chemical diversity of the compounds and for exploring their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of different functional groups and substituents can significantly affect these properties. The compounds' lipophilic or hydrophilic nature can also influence their biological activity, as seen in the lipase and α-glucosidase inhibition studies . The fluorescence characteristics of complexes derived from these compounds have also been studied, which could be relevant for their potential applications in imaging or as probes .

Applications De Recherche Scientifique

Antioxidant Activity Analysis

One area of relevance is the analytical methods used to determine antioxidant activity. These methods, including the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are critical for assessing the antioxidant potential of compounds. Such analyses are vital in food engineering, medicine, and pharmacy, indicating potential applications of 2-[(3-Methylbenzyl)thio]acetohydrazide in evaluating its antioxidant properties (Munteanu & Apetrei, 2021).

Environmental Remediation

The compound's potential for environmental remediation, particularly in water treatment, is another area of interest. Studies on low-cost adsorbents for removing pollutants from water, such as methylene blue, suggest a framework within which 2-[(3-Methylbenzyl)thio]acetohydrazide could be evaluated for its efficacy in adsorption processes. This is particularly relevant for dyes and other recalcitrant compounds in industrial wastewater (Rafatullah et al., 2010).

Electrochemical Biosensors

The development of electrochemical biosensors for detecting drugs highlights a possible application for 2-[(3-Methylbenzyl)thio]acetohydrazide in creating sensitive and accurate analytical tools. These biosensors are designed for fast and environmentally friendly monitoring, with recent advances focusing on enzyme inhibition for clinical and pharmaceutical applications. Such technology could be adapted for the detection and analysis of 2-[(3-Methylbenzyl)thio]acetohydrazide, given its structural characteristics (El Harrad et al., 2018).

Propriétés

IUPAC Name |

2-[(3-methylphenyl)methylsulfanyl]acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-8-3-2-4-9(5-8)6-14-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTMGRVFAJXGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3022384.png)